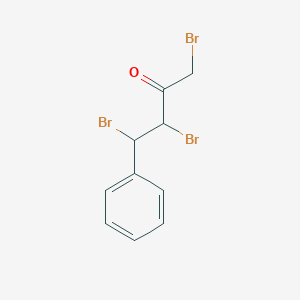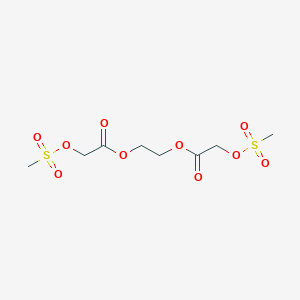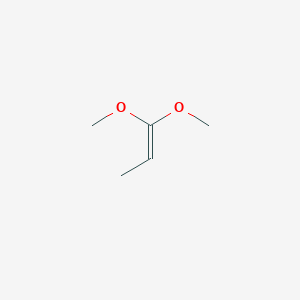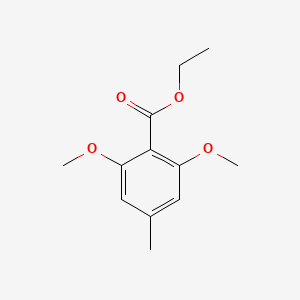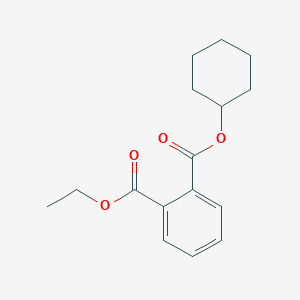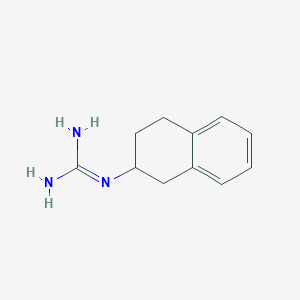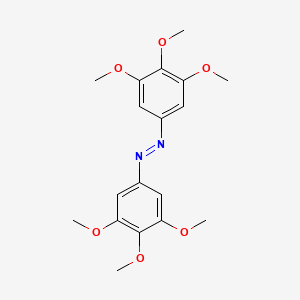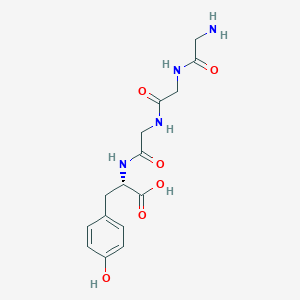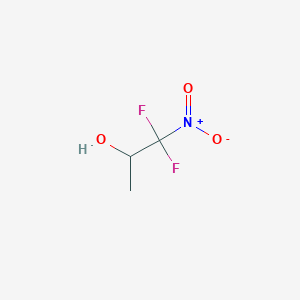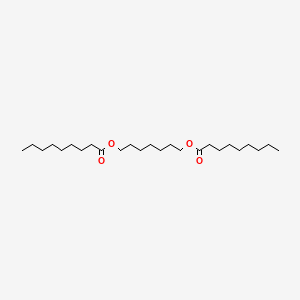
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole is a chemical compound with the molecular formula C15H20N2O It is a member of the beta-carboline family, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and suitable alkylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like chloroform or toluene, and catalysts such as p-toluenesulfonic acid.
Reaction Steps: The process may include steps like alkylation, cyclization, and reduction to form the desired product.
Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reaction conditions such as temperature, pressure, and solvent choice being optimized for each specific reaction.
Scientific Research Applications
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as an antidepressant or anxiolytic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence pathways related to neurotransmission, oxidative stress, and cellular signaling, leading to its observed biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole can be compared with other beta-carboline derivatives:
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole: This compound is similar in structure but lacks the propyl group, leading to differences in its biological activity and applications.
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: Another related compound with similar core structure but different substituents, affecting its reactivity and use in research.
Pinoline: A naturally occurring beta-carboline with known effects on serotonin uptake and monoamine oxidase-A activity, used as a reference compound in studies.
Properties
CAS No. |
5721-94-8 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
6-methoxy-1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H20N2O/c1-3-4-14-15-11(7-8-16-14)12-9-10(18-2)5-6-13(12)17-15/h5-6,9,14,16-17H,3-4,7-8H2,1-2H3 |
InChI Key |
LOCMOGLQVKYNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


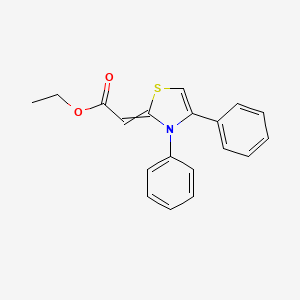
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
